molecular formula C16H11ClN2Na2O8S2+2 B11815935 Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid

Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid

Cat. No.: B11815935
M. Wt: 504.8 g/mol
InChI Key: FBNOWTWLVCWGCZ-UHFFFAOYSA-N
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Description

Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid is a synthetic azo dye commonly used in various industries. It is known for its vibrant color and is often utilized in textiles, food, and cosmetics. This compound is also referred to as C.I. Mordant Blue 9 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid typically involves the diazotization of 4-chloro-2-aminophenol-6-sulfonic acid followed by coupling with 1-naphthol-5-sulfonic acid. The reaction is carried out in an aqueous medium under controlled pH and temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity. The final product is usually obtained as a fine crystalline powder .

Chemical Reactions Analysis

Types of Reactions

Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction typically yields amines .

Scientific Research Applications

Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid has a wide range of scientific research applications:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its chemical properties.

    Industry: Widely used as a dye in textiles, food, and cosmetics

Mechanism of Action

The mechanism of action of Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid involves its interaction with various molecular targets. The compound’s azo bond can undergo cleavage, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Allura Red AC: Another azo dye with similar applications but different molecular structure.

    Tartrazine: A yellow azo dye used in food and cosmetics.

    Sunset Yellow FCF: An orange azo dye with similar uses

Uniqueness

Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid is unique due to its specific molecular structure, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions makes it versatile for different applications .

Properties

Molecular Formula

C16H11ClN2Na2O8S2+2

Molecular Weight

504.8 g/mol

IUPAC Name

disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid

InChI

InChI=1S/C16H11ClN2O8S2.2Na/c17-10-6-12(13(20)7-15(10)29(25,26)27)19-18-11-5-4-8-9(16(11)21)2-1-3-14(8)28(22,23)24;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;/q;2*+1

InChI Key

FBNOWTWLVCWGCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2O)N=NC3=CC(=C(C=C3O)S(=O)(=O)O)Cl)C(=C1)S(=O)(=O)O.[Na+].[Na+]

Origin of Product

United States

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